molecular formula C23H20O4 B3053552 (2E)-3-[3,4-bis(benzyloxy)phenyl]prop-2-enoic acid CAS No. 54429-62-8

(2E)-3-[3,4-bis(benzyloxy)phenyl]prop-2-enoic acid

Cat. No.: B3053552
CAS No.: 54429-62-8
M. Wt: 360.4 g/mol
InChI Key: HXUKHSXNXWMNGH-WYMLVPIESA-N
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Description

(2E)-3-[3,4-bis(benzyloxy)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a phenyl group substituted with benzyloxy groups at the 3 and 4 positions, and a prop-2-enoic acid moiety

Preparation Methods

The synthesis of (2E)-3-[3,4-bis(benzyloxy)phenyl]prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-dihydroxybenzaldehyde.

    Protection of Hydroxyl Groups: The hydroxyl groups of 3,4-dihydroxybenzaldehyde are protected by converting them into benzyloxy groups using benzyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Prop-2-enoic Acid Moiety: The protected aldehyde is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the this compound.

Chemical Reactions Analysis

(2E)-3-[3,4-bis(benzyloxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the formation of the corresponding saturated acid.

    Substitution: The benzyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.

Major products formed from these reactions include carboxylic acids, ketones, and substituted derivatives of the original compound.

Scientific Research Applications

(2E)-3-[3,4-bis(benzyloxy)phenyl]prop-2-enoic acid has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-[3,4-bis(benzyloxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

    Induction of Apoptosis: In cancer cells, the compound may induce apoptosis by activating specific signaling pathways that lead to cell death.

Comparison with Similar Compounds

(2E)-3-[3,4-bis(benzyloxy)phenyl]prop-2-enoic acid can be compared with similar compounds such as:

    Cinnamic Acid Derivatives: These compounds share the prop-2-enoic acid moiety but differ in the substitution pattern on the phenyl ring.

    Benzyloxy Substituted Phenyl Acids: These compounds have similar benzyloxy groups but may have different positions or additional substituents on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(E)-3-[3,4-bis(phenylmethoxy)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O4/c24-23(25)14-12-18-11-13-21(26-16-19-7-3-1-4-8-19)22(15-18)27-17-20-9-5-2-6-10-20/h1-15H,16-17H2,(H,24,25)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUKHSXNXWMNGH-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=CC(=O)O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/C(=O)O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54429-62-8
Record name NSC146870
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146870
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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